molecular formula C20H12ClF3N2OS B11562096 2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile

2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile

Cat. No.: B11562096
M. Wt: 420.8 g/mol
InChI Key: HNMRQQSGAXVDDM-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a furoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE typically involves multiple steps, including the formation of the furoquinoline core and the introduction of the chlorophenyl and trifluoromethyl groups. One common synthetic route involves the following steps:

    Formation of the Furoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the furoquinoline intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group: This can be accomplished through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE
  • **2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its brominated or fluorinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H12ClF3N2OS

Molecular Weight

420.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile

InChI

InChI=1S/C20H12ClF3N2OS/c21-15-4-2-1-3-11(15)10-28-19-14(9-25)17(20(22,23)24)13-5-6-16-12(7-8-27-16)18(13)26-19/h1-4,7-8H,5-6,10H2

InChI Key

HNMRQQSGAXVDDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CO2)C3=NC(=C(C(=C31)C(F)(F)F)C#N)SCC4=CC=CC=C4Cl

Origin of Product

United States

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